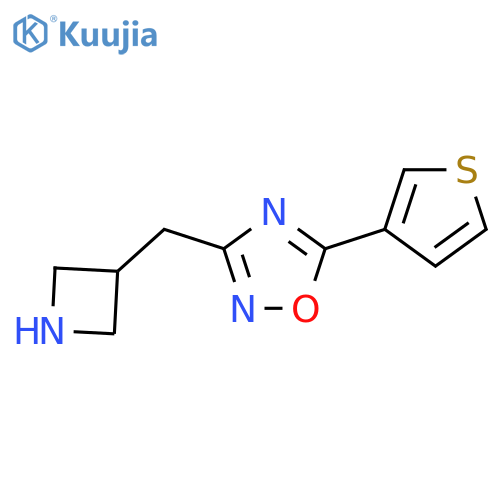

Cas no 2098083-53-3 (3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole)

2098083-53-3 structure

商品名:3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole

CAS番号:2098083-53-3

MF:C10H11N3OS

メガワット:221.278840303421

CID:4774929

3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole 化学的及び物理的性質

名前と識別子

-

- 3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole

- 3-(azetidin-3-ylmethyl)-5-thiophen-3-yl-1,2,4-oxadiazole

- 3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole

-

- インチ: 1S/C10H11N3OS/c1-2-15-6-8(1)10-12-9(13-14-10)3-7-4-11-5-7/h1-2,6-7,11H,3-5H2

- InChIKey: QYUVGPNVPNTNIY-UHFFFAOYSA-N

- ほほえんだ: S1C=CC(=C1)C1=NC(CC2CNC2)=NO1

計算された属性

- せいみつぶんしりょう: 221.06228316 g/mol

- どういたいしつりょう: 221.06228316 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- ぶんしりょう: 221.28

- トポロジー分子極性表面積: 79.2

3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1907-2219-10g |

3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole |

2098083-53-3 | 95%+ | 10g |

$1684.0 | 2023-09-07 | |

| TRC | A218101-100mg |

3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole |

2098083-53-3 | 100mg |

$ 95.00 | 2022-06-08 | ||

| Life Chemicals | F1907-2219-0.25g |

3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole |

2098083-53-3 | 95%+ | 0.25g |

$361.0 | 2023-09-07 | |

| TRC | A218101-500mg |

3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole |

2098083-53-3 | 500mg |

$ 365.00 | 2022-06-08 | ||

| TRC | A218101-1g |

3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole |

2098083-53-3 | 1g |

$ 570.00 | 2022-06-08 | ||

| Life Chemicals | F1907-2219-0.5g |

3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole |

2098083-53-3 | 95%+ | 0.5g |

$380.0 | 2023-09-07 | |

| Life Chemicals | F1907-2219-1g |

3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole |

2098083-53-3 | 95%+ | 1g |

$401.0 | 2023-09-07 | |

| Life Chemicals | F1907-2219-2.5g |

3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole |

2098083-53-3 | 95%+ | 2.5g |

$802.0 | 2023-09-07 | |

| Life Chemicals | F1907-2219-5g |

3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole |

2098083-53-3 | 95%+ | 5g |

$1203.0 | 2023-09-07 |

3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole 関連文献

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

2098083-53-3 (3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole) 関連製品

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量